3-(2,4-DICHLOROBENZOYL)-1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA
Overview
Description
3-(2,4-Dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzoyl group, a phenyl group, and a trifluoromethyl-substituted pyrimidine ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Synthesis of the Pyrimidine Intermediate: Separately, 4-phenyl-6-(trifluoromethyl)pyrimidine-2-amine is synthesized through a series of reactions starting from appropriate pyrimidine precursors.
Coupling Reaction: The final step involves the coupling of the dichlorobenzoyl chloride with the pyrimidine intermediate in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
3-(2,4-Dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorobenzoyl)-4-methylpyridine
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Trifluoromethyl ketones
Uniqueness
3-(2,4-Dichlorobenzoyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl-substituted pyrimidine ring and dichlorobenzoyl moiety make it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N4O2/c20-11-6-7-12(13(21)8-11)16(29)27-18(30)28-17-25-14(10-4-2-1-3-5-10)9-15(26-17)19(22,23)24/h1-9H,(H2,25,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUATJXETSMVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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